Fluoroacetyl fluoride

説明

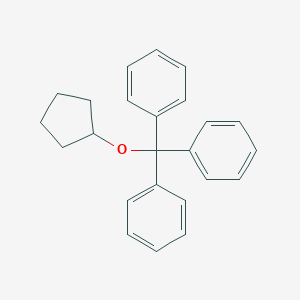

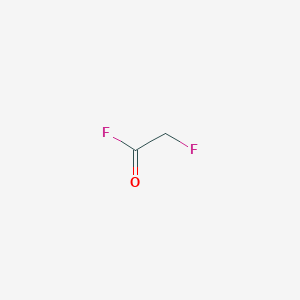

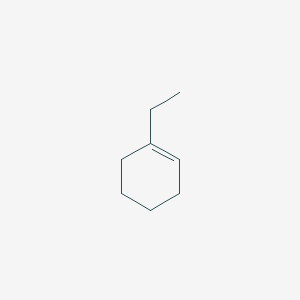

Fluoroacetyl fluoride is a compound with the molecular formula C2H2F2O . It has an average mass of 80.034 Da and a monoisotopic mass of 80.007370 Da . It’s also known by other names such as Acetyl fluoride, 2-fluoro-, Acetyl fluoride, fluoro-, and Fluoracetylfluorid .

Synthesis Analysis

Fluoroacetyl fluoride can be synthesized using various methods . One such method involves a reaction with sulfur tetrafluoride at 160 degrees Celsius for 5 hours .

Molecular Structure Analysis

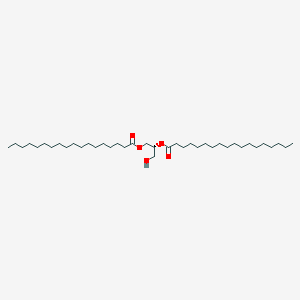

Fluoroacetyl fluoride has two distinct sets of pure rotational transitions in the microwave region 8 to 36 kMc/sec . These have been identified as arising from two rotamers, one with the two fluorine atoms trans to one another and the other in which they are in the cis position .

Chemical Reactions Analysis

Fluoroacetyl fluoride can participate in various chemical reactions . Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems can catalyze these reactions .

科学的研究の応用

Fluoride Ion Complexation and Sensing : Organoboron compounds have been studied for fluoride ion complexation and sensing, highlighting the importance of fluoride in dental health and its potential use in the treatment of osteoporosis. The research emphasizes the need for improved analytical methods for detecting fluoride, especially in water, due to its potential adverse effects like dental or skeletal fluorosis (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

Rotational Isomerism in Fluoroacetyl Fluoride : A study of Fluoroacetyl fluoride revealed distinct sets of pure rotational transitions in the microwave region, identifying two rotamers of this compound. This analysis is significant for understanding the structural and molecular properties of Fluoroacetyl fluoride (Saegebarth & Wilson, 1967).

Dental Caries and Fluoride : The use of fluoride, including Fluoroacetyl fluoride, has been studied in relation to dental caries. Fluoride is known for its caries-preventive properties, but its systemic administration requires balancing its benefits against the risk of dental fluorosis. This paradigm shift in understanding fluoride's role in caries prevention has implications for public health dentistry (Fejerskov, 2004).

Enzymatic Synthesis of Fluorinated Compounds : Fluorinated compounds, like Fluoroacetyl fluoride, have applications in molecular imaging, pharmaceuticals, and materials science. The review discusses the progress in the enzymatic synthesis of these compounds, highlighting the effectiveness of fluorinase in forming the C-F bond and the potential for future research in this area (Cheng & Ma, 2021).

Fluoride Toxicity : Fluoride, including compounds like Fluoroacetyl fluoride, has attracted attention due to its potential toxicity at high concentrations. This review focuses on the molecular mechanisms of fluoride's action, emphasizing its interaction with cellular systems, oxidative stress, and gene modulation (Barbier, Arreola-Mendoza, & Del Razo, 2010).

Fluoride Anion Recognition and Sensing : The dual nature of fluoride, as both a beneficial and potentially harmful agent, has led to increased interest in fluoride anion recognition and sensing. This research outlines various approaches to achieve fluoride binding, particularly in water and other protic solvents (Cametti & Rissanen, 2009).

将来の方向性

Fluorinated compounds, like Fluoroacetyl fluoride, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

特性

IUPAC Name |

2-fluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUEOAYSYXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164784 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroacetyl fluoride | |

CAS RN |

1514-42-7 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)